

Ethyl 3-nitropyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-nitropyridine-2-carboxylate*

Cat. No.: B1369870

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Ethyl 3-nitropyridine-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropyridine-2-carboxylate is a substituted pyridine derivative that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. The presence of a nitro group, an ester functional group, and the pyridine core imparts a unique reactivity profile to this molecule, making it a valuable building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, reactivity, and potential applications, offering a technical resource for professionals in research and development. Pyridine carboxylic acids and their derivatives are known to be important constituents in drug design.[\[1\]](#)

Physicochemical and Structural Properties

Ethyl 3-nitropyridine-2-carboxylate, identified by the CAS Number 229343-13-9, is a compound with the molecular formula $C_8H_8N_2O_4$ and a molecular weight of 196.16 g/mol.[\[2\]](#)


Key Physicochemical Data

Property	Value	Source
CAS Number	229343-13-9	
Molecular Formula	C ₈ H ₈ N ₂ O ₄	[2]
Molecular Weight	196.16 g/mol	[2]
IUPAC Name	ethyl 3-nitro-2-pyridinecarboxylate	
Purity	Typically ≥97%	
Storage Temperature	0-8 °C	

Synthesis of Ethyl 3-nitropyridine-2-carboxylate

The synthesis of 3-nitropyridines can be achieved through the nitration of pyridine compounds. A common method involves the reaction of the pyridine substrate with dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution.[\[3\]](#) The nitro group is introduced onto the pyridine ring, and in the case of ethyl pyridine-2-carboxylate, the directing effects of the substituents would favor the formation of the 3-nitro derivative.

Illustrative Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for the nitration of a pyridine precursor.

Detailed Experimental Protocol: Nitration of Ethyl Pyridine-2-carboxylate (Conceptual)

This protocol is a conceptual representation based on established methods for pyridine nitration and should be adapted and optimized under appropriate laboratory conditions.

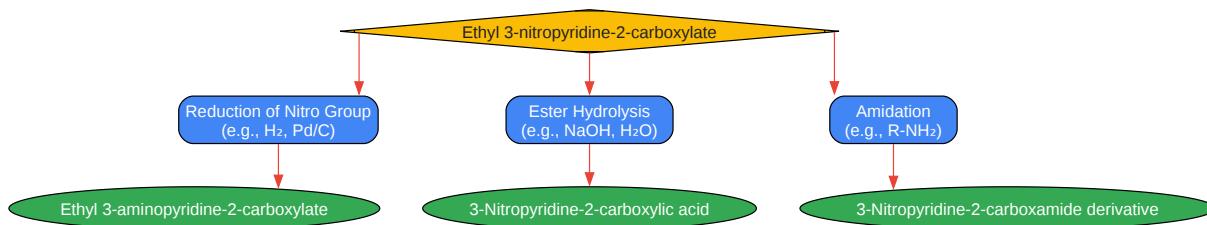
- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl pyridine-2-carboxylate in a suitable solvent like dichloromethane. Cool the reaction mixture to 0°C in an ice bath.
- Addition of Nitrating Agent: Slowly add a solution of dinitrogen pentoxide in the same solvent to the cooled reaction mixture via the dropping funnel, maintaining the temperature below 5°C.
- Reaction Monitoring: Stir the reaction mixture at 0-5°C for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture into a cold solution of sodium bisulfite in a methanol/water mixture.
- Work-up: Stir the resulting mixture for a few hours at room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **ethyl 3-nitropyridine-2-carboxylate**.

Spectral Analysis

The structural elucidation of **ethyl 3-nitropyridine-2-carboxylate** relies on standard spectroscopic techniques.

Expected Spectral Data

Technique	Feature	Expected Values
¹ H NMR	Aromatic Protons	Signals in the aromatic region (δ 7.0-9.0 ppm)
Ethyl Group (CH ₂)	Quartet around δ 4.0-4.5 ppm	
Ethyl Group (CH ₃)	Triplet around δ 1.0-1.5 ppm	
¹³ C NMR	Carbonyl Carbon (C=O)	Signal around δ 160-170 ppm
Aromatic Carbons	Signals in the range of δ 120-160 ppm	
Ethyl Group (CH ₂)	Signal around δ 60-65 ppm	
Ethyl Group (CH ₃)	Signal around δ 13-15 ppm	
IR Spectroscopy	C=O Stretch (Ester)	Strong absorption around 1720-1740 cm ⁻¹
N-O Stretch (Nitro)	Strong absorptions around 1520-1560 cm ⁻¹ (asymmetric) and 1345-1385 cm ⁻¹ (symmetric)	
C-O Stretch (Ester)	Absorption in the range of 1100-1300 cm ⁻¹	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 196.16


Reactivity and Potential for Further Functionalization

The chemical reactivity of **ethyl 3-nitropyridine-2-carboxylate** is dictated by its three key functional components: the pyridine ring, the nitro group, and the ethyl ester.

- Pyridine Ring: The electron-withdrawing nature of the nitro and ester groups deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

- Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further derivatization. This transformation is crucial for building more complex molecular scaffolds.
- Ethyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be converted to an amide through reaction with amines.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for functional group transformation.

Applications in Research and Drug Development

Substituted pyridine carboxamides are being explored as potent inhibitors for various biological targets.^[4] For instance, they have shown promise as allosteric SHP2 inhibitors for cancer therapy.^[4] The core structure of **ethyl 3-nitropyridine-2-carboxylate** serves as a versatile intermediate for accessing a wide array of substituted pyridine derivatives. The ability to selectively modify the nitro and ester groups allows for the systematic exploration of chemical space in drug discovery programs. For example, the amino-pyridine derivative obtained after reduction can be a key precursor for the synthesis of compounds with potential anticancer activities.

Safety and Handling

While a specific safety data sheet for **ethyl 3-nitropyridine-2-carboxylate** is not readily available, data from structurally related compounds such as 3-nitropyridine and ethyl nicotinate can provide guidance on handling precautions.

Hazard and Precautionary Information

Hazard Category	GHS Classification (based on related compounds)	Precautionary Statements (recommended)
Acute Toxicity	May be harmful if swallowed, in contact with skin, or if inhaled. [5]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation	May cause skin irritation. [5]	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation	May cause serious eye irritation/damage. [5]	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	May cause respiratory irritation. [5] [6]	P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [5]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 3-nitropyridine-2-carboxylate | CAS: 229343-13-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Ethyl 3-nitropyridine-2-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1369870#ethyl-3-nitropyridine-2-carboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com